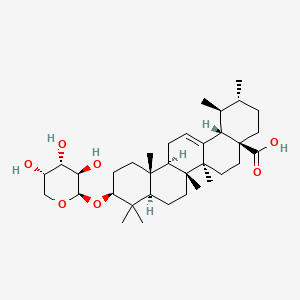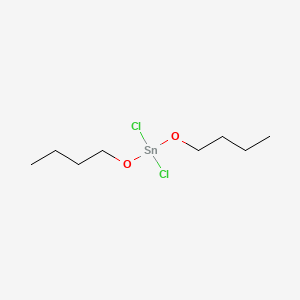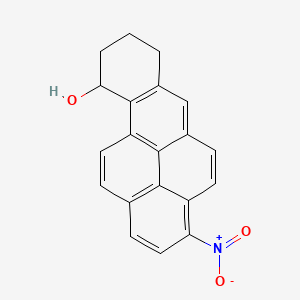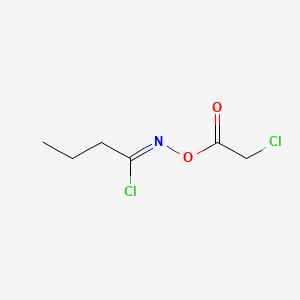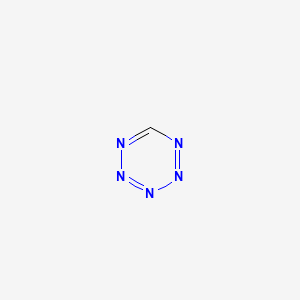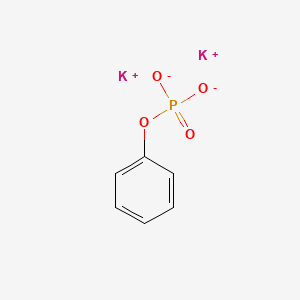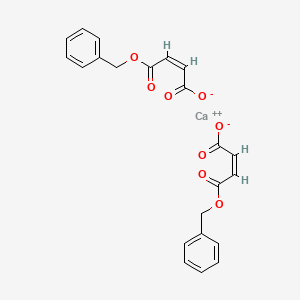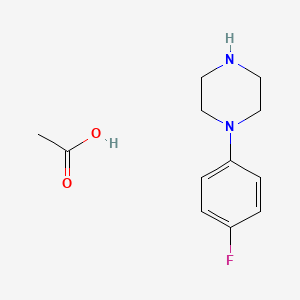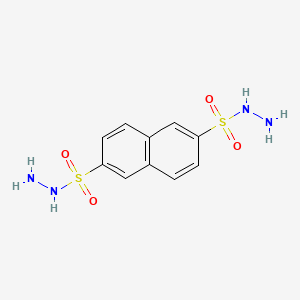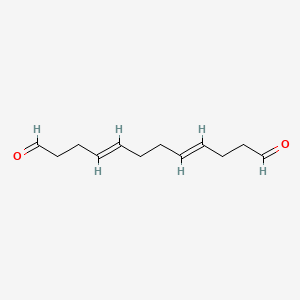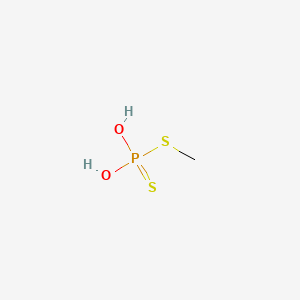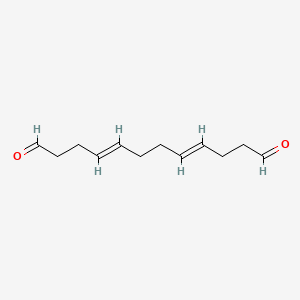
(4E,8E)-Dodeca-4,8-dienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by the presence of two conjugated double bonds and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-Dodeca-4,8-dienedial typically involves the use of starting materials that contain the necessary carbon skeleton and functional groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4E,8E)-Dodeca-4,8-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Dodeca-4,8-dienoic acid.
Reduction: Dodeca-4,8-dien-1,12-diol.
Substitution: 4,8-Dibromo-dodeca-4,8-dienedial.
Scientific Research Applications
Chemistry
In chemistry, (4E,8E)-Dodeca-4,8-dienedial is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a useful intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a model compound for investigating the reactivity of conjugated dienes in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that require conjugated diene systems. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (4E,8E)-Dodeca-4,8-dienedial exerts its effects involves the reactivity of its aldehyde groups and conjugated double bonds. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which activate the double bonds towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: Similar in structure but contains carboxylic acid groups instead of aldehydes.
(4E,8E)-10-(Hexyloxy)-N,N,4,8-tetramethyl-4,8-decadien-1-amine: Contains an amine group and a hexyloxy substituent, differing in functional groups and chain length.
N-[(4E,8E)-1,3-dihydroxyoctadec-4,8-dien-2-yl]hexadecanamide: A ceramide derivative with hydroxyl and amide groups.
Uniqueness
(4E,8E)-Dodeca-4,8-dienedial is unique due to its dual aldehyde functionality combined with a conjugated diene system. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
55303-96-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4E,8E)-dodeca-4,8-dienedial |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |
InChI Key |
CIGZZLYQLQLUQO-GGWOSOGESA-N |
Isomeric SMILES |
C(/C=C/CCC=O)C/C=C/CCC=O |
Canonical SMILES |
C(CC=CCCC=O)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
